4-(4-methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one
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Overview
Description
4-(4-methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is a heterocyclic compound that belongs to the benzoxazepine family This compound is characterized by a benzene ring fused to an oxazepine ring, with a methylbenzyl substituent at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzylamine with salicylaldehyde to form an imine intermediate, which is then cyclized to form the benzoxazepine ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzoxazepine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzoxazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of benzoxazepine derivatives.
Scientific Research Applications
4-(4-methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-methylbenzyl)oxy]benzohydrazide
- Ethyl 4-[(4-methylbenzyl)oxy]benzoate
Comparison
Compared to similar compounds, 4-(4-methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is unique due to its benzoxazepine ring structure, which imparts distinct chemical and biological properties
Biological Activity
4-(4-Methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one (CAS 866156-31-2) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H17NO2
- Molecular Weight : 267.32 g/mol
- Physical State : Solid at room temperature
- Safety Information : Standard safety precautions should be observed when handling this compound as specific toxicity data is limited .
Biological Activity Overview
The biological activities of benzoxazepin derivatives have been extensively studied, revealing a range of pharmacological effects. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
Research indicates that benzoxazepin derivatives exhibit significant antimicrobial properties. For instance, studies on similar compounds have demonstrated efficacy against various bacterial strains, suggesting that this compound may possess similar properties. The structure-activity relationship (SAR) plays a crucial role in determining the potency of these compounds against microbial pathogens .
Anticancer Properties
Several derivatives of benzoxazepins have shown promise in cancer research. For example, compounds with similar structures have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. It is hypothesized that this compound may also affect cancer cell viability through similar mechanisms .
Anti-inflammatory Effects
Benzoxazepins are noted for their anti-inflammatory properties. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that this compound could potentially be explored for therapeutic applications in inflammatory diseases .
The mechanisms underlying the biological activities of benzoxazepins often involve modulation of neurotransmitter systems and inhibition of specific enzymatic pathways. For instance:
- Tyrosinase Inhibition : Some studies have indicated that related compounds can inhibit tyrosinase activity, which is crucial in melanin production. This could be relevant for skin-related therapies .
Case Studies and Research Findings
The following table summarizes notable findings from various studies regarding the biological activity of benzoxazepins:
Properties
IUPAC Name |
4-[(4-methylphenyl)methyl]-2,3-dihydro-1,4-benzoxazepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-13-6-8-14(9-7-13)12-18-10-11-20-16-5-3-2-4-15(16)17(18)19/h2-9H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQDQUVMPHFJCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCOC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.